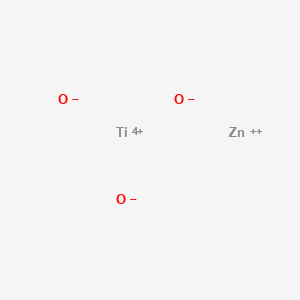
Acetic acid, (3-(N-ethylacetamido)-2,4,6-triiodophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (3-(N-ethylacetamido)-2,4,6-triiodophenoxy)-, commonly known as Ethiodized oil, is a contrast agent used in radiographic imaging. It is a yellowish, oily liquid that is insoluble in water but soluble in organic solvents. Ethiodized oil is commonly used in diagnostic procedures such as computed tomography (CT) scans, magnetic resonance imaging (MRI), and lymphography.
Applications De Recherche Scientifique
Ethiodized oil is commonly used as a contrast agent in radiographic imaging. It is used in diagnostic procedures such as Acetic acid, (3-(N-ethylacetamido)-2,4,6-triiodophenoxy)- scans, MRI, and lymphography. Ethiodized oil is also used in research studies to investigate the biodistribution and pharmacokinetics of various drugs and nanoparticles. It has been shown to enhance the delivery of drugs and nanoparticles to tumors, making it a promising tool in cancer research.
Mécanisme D'action
Ethiodized oil works by absorbing X-rays and other forms of radiation, which allows the organs and tissues to be visualized during radiographic imaging. It is also thought to enhance the delivery of drugs and nanoparticles to tumors by increasing their permeability and retention in the tumor tissue.
Effets Biochimiques Et Physiologiques
Ethiodized oil has been shown to have low toxicity and is generally well-tolerated by patients. It is metabolized in the liver and excreted in the bile. Ethiodized oil has been shown to induce mild inflammation and fibrosis in the liver, but these effects are generally reversible.
Avantages Et Limitations Des Expériences En Laboratoire
Ethiodized oil is a useful tool in radiographic imaging and drug delivery research. It has low toxicity and is generally well-tolerated by patients. However, it is important to note that Ethiodized oil is not suitable for all types of radiographic imaging and may not be effective in all types of tumors.
Orientations Futures
There are several future directions for the use of Ethiodized oil in research. One area of interest is the development of new imaging techniques that can better visualize tumors and other tissues. Another area of interest is the use of Ethiodized oil in combination with other drugs or nanoparticles to enhance their delivery to tumors. Additionally, there is ongoing research into the use of Ethiodized oil as a therapeutic agent for the treatment of liver cancer and other types of tumors.
Méthodes De Synthèse
Ethiodized oil is synthesized by reacting 3-(N-ethylacetamido)-2,4,6-triiodophenol with acetic anhydride in the presence of a catalyst. The reaction results in the formation of Ethiodized oil, which is then purified using various techniques such as column chromatography and recrystallization.
Propriétés
Numéro CAS |
13080-22-3 |
|---|---|
Nom du produit |
Acetic acid, (3-(N-ethylacetamido)-2,4,6-triiodophenoxy)- |
Formule moléculaire |
C12H12I3NO4 |
Poids moléculaire |
614.94 g/mol |
Nom IUPAC |
2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]acetic acid |
InChI |
InChI=1S/C12H12I3NO4/c1-3-16(6(2)17)11-7(13)4-8(14)12(10(11)15)20-5-9(18)19/h4H,3,5H2,1-2H3,(H,18,19) |
Clé InChI |
RKPZPYBAPOBEOT-UHFFFAOYSA-N |
SMILES |
CCN(C1=C(C(=C(C=C1I)I)OCC(=O)O)I)C(=O)C |
SMILES canonique |
CCN(C1=C(C(=C(C=C1I)I)OCC(=O)O)I)C(=O)C |
Autres numéros CAS |
13080-22-3 |
Synonymes |
[3-(N-Ethylacetylamino)-2,4,6-triiodophenoxy]acetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)










